Cas no 56960-79-3 (2-Pyridinamine, 5-chloro-4,6-dimethyl-)
2-Pyridinamine, 5-chloro-4,6-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 2-Pyridinamine, 5-chloro-4,6-dimethyl-
- 5-chloro-4,6-dimethylpyridin-2-amine
- MFCD20704714
- 56960-79-3
- DTXSID20482440
- SCHEMBL21287461
- 6-Amino-3-chloro-2,4-lutidine
- G67154
- DB-413882
- 5-Chloro-4,6-dimethyl-2-pyridinamine
-
- Inchi: 1S/C7H9ClN2/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3,(H2,9,10)
- InChI Key: ZEHNOHOTNXBHNU-UHFFFAOYSA-N
- SMILES: ClC1C(C)=NC(=CC=1C)N
Computed Properties
- Exact Mass: 156.04557
- Monoisotopic Mass: 156.0454260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- PSA: 38.91
2-Pyridinamine, 5-chloro-4,6-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1550635-1g |
5-Chloro-4,6-dimethylpyridin-2-amine |
56960-79-3 | 98% | 1g |
¥1938.00 | 2024-05-08 | |
| 1PlusChem | 1P01EFTT-100mg |
6-Amino-3-chloro-2,4-lutidine |
56960-79-3 | 98% | 100mg |
$80.00 | 2023-12-16 | |
| 1PlusChem | 1P01EFTT-250mg |
6-Amino-3-chloro-2,4-lutidine |
56960-79-3 | 98% | 250mg |
$135.00 | 2023-12-16 | |
| 1PlusChem | 1P01EFTT-1g |
6-Amino-3-chloro-2,4-lutidine |
56960-79-3 | 98% | 1g |
$369.00 | 2023-12-16 | |
| Ambeed | A189983-100mg |
5-Chloro-4,6-dimethylpyridin-2-amine |
56960-79-3 | 98% | 100mg |
$97.0 | 2025-04-18 | |
| Ambeed | A189983-250mg |
5-Chloro-4,6-dimethylpyridin-2-amine |
56960-79-3 | 98% | 250mg |
$164.0 | 2025-04-18 | |
| Ambeed | A189983-1g |
5-Chloro-4,6-dimethylpyridin-2-amine |
56960-79-3 | 98% | 1g |
$447.0 | 2025-04-18 |
2-Pyridinamine, 5-chloro-4,6-dimethyl- Suppliers
2-Pyridinamine, 5-chloro-4,6-dimethyl- Related Literature
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2-Pyridinamine, 5-chloro-4,6-dimethyl-
Introduction to 2-Pyridinamine, 5-chloro-4,6-dimethyl- (CAS No. 56960-79-3) and Its Emerging Applications in Chemical Biology
2-Pyridinamine, 5-chloro-4,6-dimethyl-, identified by its Chemical Abstracts Service Number (CAS No. 56960-79-3), is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the pyridineamine class, characterized by the presence of an amino group (-NH₂) attached to a pyridine ring, which is further substituted with chloro and dimethyl groups at the 5th and 4th/6th positions, respectively. The structural motif of this compound not only makes it a versatile scaffold for drug discovery but also opens up avenues for exploring its role in various biochemical pathways.
The5-chloro substituent on the pyridine ring introduces electrophilic characteristics, making it susceptible to nucleophilic attacks, which can be exploited in medicinal chemistry for the development of novel bioactive molecules. Similarly, the4,6-dimethyl substitution enhances the steric and electronic properties of the molecule, influencing its interactions with biological targets. These structural features have prompted researchers to investigate its potential applications in modulating enzyme activity and signaling pathways.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for therapeutic purposes. 2-Pyridinamine, 5-chloro-4,6-dimethyl-, with its well-defined chemical structure, has emerged as a promising candidate for such investigations. Studies have demonstrated its ability to interact with various biological targets, including kinases and transcription factors, which are pivotal in regulating cellular processes. The5-chloro moiety plays a crucial role in mediating these interactions by serving as a hydrogen bond acceptor or participating in π-stacking interactions with aromatic residues in proteins.
One of the most compelling aspects of this compound is its potential in oncology research. Emerging evidence suggests that2-Pyridinamine, 5-chloro-4,6-dimethyl-, or derivatives thereof, can inhibit the activity of tyrosine kinases that are overexpressed in cancer cells. These kinases are known to drive uncontrolled cell proliferation and survival, making them attractive targets for anticancer therapy. Preclinical studies have shown that compounds structurally analogous to this molecule can disrupt signaling cascades involved in tumor growth and metastasis. The4,6-dimethyl substituents contribute to the molecule's binding affinity by improving its hydrophobicity and complementarity with the active site of target enzymes.
Beyond oncology, this compound has shown promise in other therapeutic areas as well. For instance, researchers have explored its potential as an anti-inflammatory agent by investigating its effects on nuclear factor kappa B (NF-κB) signaling pathways. NF-κB is a transcription factor that regulates inflammation-related genes, and modulating its activity can lead to reduced inflammatory responses. Initial studies indicate that2-Pyridinamine, 5-chloro-4,6-dimethyl-, when administered exogenously or synthesized as part of a larger molecular framework, can attenuate NF-κB activation in vitro.
The5-chloro group also plays a significant role in enhancing the pharmacokinetic properties of this compound. Chlorinated pyridines are known to exhibit improved metabolic stability and bioavailability when compared to their non-chlorinated counterparts. This characteristic makes2-Pyridinamine, 5-chloro-4,6-dimethyl-, an attractive scaffold for further derivatization aimed at optimizing drug-like properties such as solubility, permeability, and resistance to enzymatic degradation.
In addition to its therapeutic potential,2-Pyridinamine, 5-chloro-4,6-dimethyl-, CAS No. 56960-79-3, has found utility in biochemical research as a tool compound for studying enzyme mechanisms and substrate recognition. Its well-characterized structure allows researchers to probe how specific functional groups influence binding interactions with enzymes such as cytochrome P450 enzymes or transferases. Such studies not only contribute to our fundamental understanding of biological processes but also aid in designing more effective inhibitors for therapeutic applications.
The synthesis of2-Pyridinamine, 5-chloro-4,6-dimethyl, while not trivial due to the presence of multiple reactive sites on the pyridine ring، has been refined through various synthetic methodologies over time. Researchers have employed strategies such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions to introduce the desired substituents efficiently. Advances in synthetic chemistry have enabled higher yields and purities,making it more accessible for large-scale production و derivative development.
The growing interest in2-Pyridinamine,5-chloro-4,6-dimethyl، CAS No.56960-79-3, underscores its significance as a building block in medicinal chemistry и pharmacology research。 As our understanding of disease mechanisms evolves، so does our need for innovative therapeutic agents。 This compound, with its unique structural features و promising biological activities, continues to be a subject of intense investigation và holds great potential for future medical breakthroughs.
56960-79-3 (2-Pyridinamine, 5-chloro-4,6-dimethyl-) Related Products
- 827587-17-7(5-Chloro-4,6-dimethylpyridine-2,3-diamine)
- 22137-52-6(2-Amino-3,5-dichloro-6-methylpyridine)
- 36936-23-9(2-Amino-5-chloro-6-methylpyridine)
- 56960-78-2(2-Pyridinamine, 3-chloro-4,6-dimethyl-)
- 56960-80-6(3,5-Dichloro-4,6-dimethylpyridin-2-amine)
- 36936-27-3(2-Amino-5-chloro-4-methylpyridine)
- 106696-86-0(5-Chloro-6-phenylpyridin-2-amine)
- 56960-76-0(3-Chloro-4-methylpyridin-2-amine)
- 1232431-91-2(2-Pyridinamine, 5-chloro-4-phenyl-)
- 1504581-28-5(2-Pyridinamine, 5-chloro-3,6-dimethyl-)